molecular formula C57H110O6 B179404 Tristearin CAS No. 68334-00-9

Tristearin

Cat. No.: B179404
CAS No.: 68334-00-9
M. Wt: 891.5 g/mol
InChI Key: DCXXMTOCNZCJGO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tristearin, also known as glyceryl tristearate, is a triglyceride derived from three units of stearic acid . It primarily targets the lipid metabolism pathways in the body. It interacts with various enzymes involved in lipid metabolism, such as lipases, which are responsible for the breakdown of triglycerides .

Mode of Action

This compound is a type of fat that is broken down in the body by the action of enzymes called lipases. This process, known as lipolysis, converts this compound into glycerol and three molecules of stearic acid . The stearic acid can then be further metabolized or incorporated into other molecules. The breakdown of this compound can also lead to the production of energy in the form of ATP .

Biochemical Pathways

The primary biochemical pathway affected by this compound is lipid metabolism. Specifically, the breakdown of this compound can contribute to the process of beta-oxidation, where fatty acids are broken down to produce energy. Additionally, the stearic acid produced from this compound can be incorporated into phospholipids, which are essential components of cell membranes .

Pharmacokinetics

The pharmacokinetics of this compound, like other lipids, involves its digestion, absorption, distribution, metabolism, and excretion (ADME). This compound is insoluble in water and is digested in the gastrointestinal tract with the help of bile salts and lipases. The resulting monoglycerides and free fatty acids are then absorbed into the bloodstream. Once in the body, these molecules can be distributed to various tissues and organs where they can be metabolized or stored. The metabolites of this compound are eventually excreted from the body through the feces .

Result of Action

The breakdown of this compound results in the production of glycerol and stearic acid. These molecules can be used in various cellular processes. For example, glycerol can be used in the synthesis of glucose (a process called gluconeogenesis), while stearic acid can be used in the synthesis of other lipids or for energy production. Therefore, the action of this compound can influence cellular energy balance and lipid metabolism .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other dietary fats can affect the rate of this compound digestion and absorption. Additionally, factors such as temperature can influence the physical state of this compound, which can impact its digestion and absorption . Furthermore, genetic factors can also influence how an individual metabolizes this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tristearin can be synthesized through the esterification of glycerol with stearic acid. The reaction typically involves heating glycerol and stearic acid in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the triglyceride .

Industrial Production Methods: In industrial settings, this compound is often obtained through the interesterification of fats and oils. This process involves the rearrangement of fatty acids on the glycerol backbone, exploiting the higher melting point of this compound to separate it from other triglycerides. Physical vapor deposition and coaxial electrospray processing are also used to prepare this compound for specific applications .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Triolein: A triglyceride composed of glycerol and three oleic acid molecules.

    Tripalmitin: A triglyceride composed of glycerol and three palmitic acid molecules.

Uniqueness: Tristearin’s high melting point and crystalline structure make it suitable for applications requiring solid lipid matrices, such as in drug delivery and as a model compound for studying lipid crystallization .

Properties

IUPAC Name

2,3-di(octadecanoyloxy)propyl octadecanoate
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXXMTOCNZCJGO-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C57H110O6
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DSSTOX Substance ID

DTXSID8047503
Record name Glyceryl tristearate
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Molecular Weight

891.5 g/mol
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Physical Description

Dry Powder; Other Solid, Colorless or white odorless solid; [HSDB] White powder; [MSDSonline], Solid
Record name Octadecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester
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Solubility

Insoluble in water. Soluble in chloroform, carbon disulfide, Insoluble in ethanol; very soluble in acetone, benzene, Soluble in hot alcohol; almost insoluble in cold alcohol, ether, petroleum ether
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Density

0.8559 at 90 °C/4 °C
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Vapor Pressure

5.4X10-17 mm Hg at 25 °C /Estimated/
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Color/Form

White powder, Colorless crystals or powder

CAS No.

555-43-1, 68334-00-9
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Record name Octadecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester
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Melting Point

MP: 55 °C (ALPHA), 64.5 °C (BETA'), 73 °C (BETA)
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Synthesis routes and methods I

Procedure details

Next, 60% by mass of the olein part of the transesterified oil D obtained was mixed with 40% by mass of the above-mentioned palm medium-melting fraction 45 (PMF45) as the XOX type oil-and-fat B, and acetone of which volume was four times that of the above-mentioned mixture of the olein part of the transesterified oil D and the palm medium-melting fraction 45 (PMF45) was mixed, and a solvent fractionation was further carried out at −2 to 1 degrees C. so as to obtain a stearin part that were adopted as oil-and-fat compositions of Example 9.
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Synthesis routes and methods II

Procedure details

The stearin part of transesterified oil can be obtained by transesterifying a raw oil-and-fat containing 10 to 40% by mass of oleic acid, 10 to 40% by mass of stearic acid and 30 to 70% by mass of palmitic acid, and then fractionating it so as to obtain an olein part, and further fractionating the olein part. It is preferable to use a raw oil-and-fat containing 10 to 35% by mass of oleic acid, 15 to 40% by mass of stearic acid and 35 to 65% by mass of palmitic acid, and it is more preferable to use a raw oil-and-fat containing 10 to 30% by mass of oleic acid, 15 to 35% by mass of stearic acid and 35 to 55% by mass of palmitic acid.
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Synthesis routes and methods III

Procedure details

In the second of a series of flavor stability tests, high oleic sunflower oil (abbreviated “HOSO”, see above from Cargill, Inc.), anhydrous milkfat (AMF) and a palm oil stearin+olein blend obtained from Loders Crooklan, Channahon, Ill. (SansTrans™39 product abbreviated “POSO” with a melting point of 37-41° C.), were each evaluated for their ability to stabilize the flavor of menhaden fish oil dispersed in skim milk. Skim milk was fortified with sufficient non-fat dry milk to produce a final protein level in the milk of 4.2% by weight. Menhaden fish oil that had been isolated and refined by Omega Protein, Inc. (Houston, Tex.) as well as the HOSO oil and the AMF and POSO fats were supplemented with the same antioxidant levels of mixed tocopherols, rosemary extract, ascorbyl palmitate and lecithin described above. Fish oil was diluted with either 5 parts by weight of the HOSO or 2 parts by weight of AMF or 2 parts by weight POSO. The first of these blends containing fish oil diluted with liquid HOSO (500 mg HOSO+100 mg fish oil providing 32 mg EPA+DHA per 8 fl oz serving of milk) was dispersed directly into the skim milk using high shear mixing (Turrax blender at 4000 rpm). The other two skim milk preparations required preparation of aqueous pre-emulsions in which 2 parts of the solid fats, POSO or AMF were melted and combined with 1 part of fish oil to form melted fat blends. The aqueous pre-emulsions contained 30% by weight of these melted fat blends and 70% by weight of a water phase. The water phase contained sodium caseinate adequate for stabilizing the emulsion, and the fat blends were supplemented with an adequate level of a mono- and diglyceride DATEM derivative (Panodan® S Visco-Lo 2000, a diacetyl tartaric acid ester derivative obtained from Danisco USA, New Century, Kans.) that also assisted in stabilizing the aqueous emulsions. These emulsions were added to the skim milk with medium shear agitation, in amounts sufficient for providing 32 mg EPA+DHA per 8 oz serving of milk. Milks were pasteurized at 280° F. for 3 sec, homogenized at 2000+500 PSI, and stored refrigerated at 40° F. in both 12 oz white PETE plastic bottles and also in transparent bottles. These bottles were then stored either in the dark or under cool white fluorescent lighting. Sensory testing of these milks was performed over 15 days of storage. None of the sample milks packaged in white PETE bottles developed a fishy flavor over this period regardless of exposure to light, although all samples stored in the dark were reported to have a cleaner, fresher taste. However, with milk samples stored in transparent bottles, fluorescent light exposure resulted in fishy off-flavors developing in all of the fish oil-fortified milk samples. More specifically, off-flavors were first detected on day 8 for milk containing fish oil that had been diluted 6-fold with HOSO. Subsequently, off-flavors were detected on day 11 for fish oil diluted only 3-fold with AMF, and finally on day 13 for fish oil diluted only 3-fold with POSO. Therefore, AMF and POSO fats were surprisingly more effective even when used at a lower level than HOSO oil for stabilizing fish oil against photo-oxidation by fluorescent lighting (11 and 13 days stability compared to 8 days). Taking into consideration that the fish oil was combined at twice the concentration (@ 33% by weight) with the AMF and POSO Oxidative Stabilization Fats compared to the HOSO oil (@ 17% by weight), these saturated fats are even more effective at extending shelf life (compared to HOSO) than the sensory tests indicate. These stability findings suggest that the abundance of saturated fatty acids as well as the solid nature of the AMF and POSO fat microparticles (under refrigeration) improve the stabilization of fish oil.
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Synthesis routes and methods IV

Procedure details

In a second hexane fractionation, above olein-fraction was fractionated, (3,22:1 hexane to oil ratio at -10° C.); a stearin fraction was obtained. This stearin fraction contained 60 wt % of diglycerides of which 56,7 wt % were of the SU-type. The overall yield from fractionations was 29%. A third fractionation was performed on the stearin fraction obtained (5:1 hexane to oil at 24,5° C.). The olein-fraction was collected, it contained 62 wt % of diglycerides of which 72,5 wt % were SU-diglycerides. The overall yield was 23%.
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Yield
23%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of tristearin?

A1: this compound, also known as glyceryl tristearate, has a molecular formula of C57H110O6 and a molecular weight of 891.49 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Several spectroscopic techniques are employed to characterize this compound, including:

  • X-ray Diffraction (XRD): Used to determine the crystalline structure and polymorphic forms of this compound. [, , , , , ]
  • Differential Scanning Calorimetry (DSC): Provides information about melting points, enthalpies of fusion, and polymorphic transitions. [, , , , , , , ]
  • Nuclear Magnetic Resonance (NMR): Useful for structural elucidation and studying molecular interactions. []
  • Fourier Transform Infrared Spectroscopy (FT-IR): Detects functional groups and interactions between this compound and other molecules. []

Q3: How does this compound behave under different environmental conditions?

A: this compound exhibits polymorphism, meaning it can exist in different crystalline forms (α, β', and β) with distinct physical properties. These forms interconvert depending on factors like temperature and cooling rate. [, , , ] The stability of each form is influenced by storage temperature, with higher temperatures promoting transitions to more stable forms. []

Q4: Are there ways to control this compound's polymorphic behavior?

A: Yes, the addition of liquid lipids like isopropyl myristate and ethyl oleate can act as polymorphic modifiers, promoting the formation of the stable β-form. [] Emulsifiers such as sorbitan monostearate and glycerol-l-stearate can also influence the crystal lattice parameters of this compound, potentially impacting its melting point and other properties. []

Q5: How does particle size affect the compression behavior of this compound powder?

A: The energy required to consolidate this compound powder decreases with increasing environmental temperature. Higher temperatures lower the yielding stress of this compound particles, enhancing plastic deformation. [] Interestingly, changes in crystal structure seem to depend more on particle size than temperature. []

Q6: How is this compound used in drug delivery systems?

A: this compound is investigated as a lipid matrix for solid lipid nanoparticles (SLNs), which can encapsulate and deliver drugs. [, , , ] Its ability to exist in different polymorphic forms influences drug loading, release kinetics, and stability. [] this compound SLNs have shown promise in enhancing the bioavailability and therapeutic efficiency of drugs like celecoxib for treating rheumatoid arthritis. []

Q7: How does this compound interact with other components in formulations?

A: Research suggests a synergistic increase in interfacial shear viscosity when this compound crystals are present in oil phases alongside proteins like lysozyme and sodium caseinate in aqueous phases. This phenomenon is attributed to the adsorption of hydrophobic protein groups onto the this compound crystals. [, ]

Q8: How does this compound impact the absorption of other lipids?

A: Animal studies show that the presence of this compound in the diet can significantly reduce cholesterol absorption compared to other triglycerides like tripalmitin or triolein. [, ] This effect is partly attributed to the lower absorption rate of stearic acid, a primary component of this compound. []

Q9: Can this compound be used to study cuticle interactions?

A: Yes, this compound has been proposed as a model cuticle for studying agricultural adjuvant systems. Its well-characterized crystalline structure and behavior make it suitable for screening adjuvants for their ability to disrupt cuticle barriers. []

Q10: Have computational methods been used to study this compound?

A: Yes, molecular dynamics simulations have been employed to understand the behavior of triolein, another triglyceride, in nanoscale confinements between this compound crystalline nanoplatelets (CNPs). These simulations help define oil-binding capacities and could be valuable for designing healthier food products. []

Q11: What other computational approaches have been applied to this compound research?

A: Dissipative Particle Dynamics (DPD) simulations have been utilized to investigate the compatibility and distribution of ibuprofen within various carrier materials, including this compound. These simulations offer insights into drug release kinetics and the suitability of different carriers for specific drug delivery applications. []

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